molecular formula C8H18ClNO2 B1388987 Diisopropylamino-acetic acid hydrochloride CAS No. 6436-80-2

Diisopropylamino-acetic acid hydrochloride

Cat. No.: B1388987
CAS No.: 6436-80-2
M. Wt: 195.69 g/mol
InChI Key: XTCVNFBFACVLOG-UHFFFAOYSA-N
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Description

Diisopropylamino-acetic acid hydrochloride is a biochemical compound with the molecular formula C8H17NO2•HCl and a molecular weight of 195.69 g/mol . It is primarily used in proteomics research and is known for its role in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylamino-acetic acid hydrochloride can be synthesized through the reductive amination of acetone with ammonia using a modified copper oxide catalyst, typically copper chromite . The reaction proceeds as follows: [ \text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow \text{C}6\text{H}{15}\text{N} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications. The process typically includes rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Diisopropylamino-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Diisopropylamino-acetic acid hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of diisopropylamino-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a biochemical reagent, facilitating various chemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Uniqueness: Diisopropylamino-acetic acid hydrochloride is unique due to its specific molecular structure and properties, which make it particularly suitable for certain biochemical applications. Its ability to act as a reagent in various organic synthesis reactions and its role in proteomics research distinguish it from other similar compounds.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)9(7(3)4)5-8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCVNFBFACVLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.4 g (25 mMol) diisopropylamino-acetic acid tert-butylester 2 was stirred with 6.25 ml (75 mMol) 12 M HCl in 25 ml water for 2.5 h at 60° C. After distillation in vacuo of water and excess of HCl, the residue was dried with toluene azeotropically.
Name
diisopropylamino-acetic acid tert-butylester
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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